molecular formula C15H22N2O2 B3175751 Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate CAS No. 959236-29-4

Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate

Cat. No.: B3175751
CAS No.: 959236-29-4
M. Wt: 262.35 g/mol
InChI Key: OQKMVLIVAWGYRD-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis and Chemical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery. nih.govnih.govfrontiersin.org This scaffold is prevalent in a vast number of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, as well as in numerous synthetic drugs. frontiersin.orgwikipedia.org Its significance stems from several key features that make it a "privileged scaffold" in drug design. nbinno.com

The non-planar, three-dimensional structure of the saturated pyrrolidine ring is a major advantage over flat, aromatic systems. nih.govresearchgate.net This sp³-hybridized framework allows for a more thorough exploration of pharmacophore space, enabling the precise spatial orientation of substituents to optimize interactions with biological targets. nih.govnih.govnbinno.com Furthermore, the pyrrolidine ring can contain up to four stereogenic centers, leading to a high degree of stereochemical diversity. nih.gov Different stereoisomers of a molecule can exhibit vastly different biological profiles due to their specific binding modes with enantioselective proteins, a factor that medicinal chemists frequently exploit. nih.govnih.govresearchgate.net

The incorporation of pyrrolidine motifs into drug candidates can also impart desirable pharmacokinetic properties, potentially improving metabolic stability and bioavailability. nbinno.com As a result, pyrrolidine derivatives are integral to the development of therapeutics across a wide range of areas, including oncology, infectious diseases, and central nervous system disorders. frontiersin.orgnbinno.com

Overview of Academic Research Trajectories Focused on Substituted Phenylpyrrolidine Carbamates

Academic research into molecules combining the phenylpyrrolidine scaffold with a carbamate (B1207046) functional group generally focuses on the synthesis of novel derivatives for evaluation as biologically active agents. While tert-butyl 4-phenylpyrrolidin-3-ylcarbamate is primarily recognized as a synthetic intermediate, the broader class of substituted phenylpyrrolidine carbamates is explored for various therapeutic applications.

Research in this area leverages the distinct properties of each component. The pyrrolidine core provides a three-dimensional scaffold with defined stereochemistry, the phenyl group allows for interactions such as pi-stacking and can be substituted to modulate electronic and steric properties, and the carbamate group serves as a stable linker or a site for further modification.

For instance, studies have been conducted on N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives, which, while featuring an amide instead of a carbamate directly on the ring, demonstrate the therapeutic interest in this combined scaffold for developing novel anticonvulsant agents. researchgate.net More complex molecules incorporating a substituted phenyl carbamate moiety have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Research in these areas often involves the synthesis of a library of related compounds with variations in the substitution patterns on the phenyl ring to establish structure-activity relationships (SAR). nih.govmdpi.com These investigations aim to optimize the molecule's potency and selectivity for a specific biological target, such as an enzyme or a receptor. nih.gov

The primary role of this compound in this context is to provide a reliable starting point for these synthetic endeavors. The Boc-protected amine allows for selective chemical manipulation at other positions of the molecule before its eventual deprotection and subsequent functionalization to yield the final target compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-phenylpyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKMVLIVAWGYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 4 Phenylpyrrolidin 3 Ylcarbamate and Analogous Phenylpyrrolidine Carbamates

Direct Carbamation Procedures

The most straightforward method for the synthesis of tert-butyl 4-phenylpyrrolidin-3-ylcarbamate involves the direct carbamation of the corresponding amine precursor, 4-phenylpyrrolidin-3-amine (B3023581). This procedure typically utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the amine.

The reaction is generally carried out in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate, often in the presence of a mild base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The base serves to neutralize the acidic byproduct formed during the reaction. This method is widely employed due to its high efficiency, mild reaction conditions, and the ease of purification of the final product. The formation of tert-butyl carbamates via this route is a common strategy in organic synthesis for the protection of primary and secondary amines. masterorganicchemistry.com

A representative reaction scheme for direct carbamation is shown below:

Starting Material: 4-phenylpyrrolidin-3-amine

Reagent: Di-tert-butyl dicarbonate (Boc₂O)

Solvent: Dichloromethane (DCM)

Conditions: Room temperature

This process exemplifies a high-yield, single-step transformation to the target compound from its immediate precursor.

Multi-step Synthetic Sequences

Precursor Synthesis Involving Pyrrolidine (B122466) Ring Formation

The construction of the substituted pyrrolidine core is a critical aspect of the synthesis. Methodologies for forming the five-membered nitrogen heterocycle can be broadly categorized. mdpi.com One approach begins with existing cyclic precursors, such as proline or 4-hydroxyproline, which are then chemically modified. mdpi.com A second, more versatile approach involves the cyclization of acyclic starting materials. mdpi.comorganic-chemistry.org

Several strategies exist for the formation of the pyrrolidine ring from acyclic precursors:

1,3-Dipolar Cycloaddition: The reaction of in-situ generated azomethine ylides with electron-deficient olefins is a powerful tool for constructing substituted pyrrolidines. organic-chemistry.org

Intramolecular Cyclization: A common strategy involves the intramolecular cyclization of functionalized linear chains. For instance, an N-carbamate-protected amino alcohol can undergo acid-promoted cyclization to yield the pyrrolidine ring. organic-chemistry.org Similarly, the reduction of an azide (B81097) group to an amine can be followed by an intramolecular cyclization to form the ring. mdpi.com

Tandem Reactions: Tandem cross-metathesis and intramolecular aza-Michael reactions between enones and unsaturated carbamates, often promoted by a Grubbs catalyst, can efficiently produce substituted pyrrolidines. organic-chemistry.org

Subsequent Functionalization and Derivatization Steps

For example, a synthetic route could involve:

Synthesis of a 4-phenylpyrrolidin-3-one intermediate.

Reductive amination of the ketone to introduce the amine group at the 3-position.

Direct carbamation of the resulting 4-phenylpyrrolidin-3-amine with di-tert-butyl dicarbonate, as described in section 2.1.

Alternatively, functional groups can be manipulated on the pre-formed ring. An efficient solid-phase synthesis of pyrrolidine carbamate (B1207046) nucleic acids has been reported where a protected (2S, 4S)-4-aminopyrrolidine-2-methanol is activated as a nitrophenyl carbonate for the synthesis of oligomers, demonstrating a method of derivatization after ring formation. nih.gov

Strategic Application of Protecting Groups in Pyrrolidine Carbamate Synthesis

Protecting groups are essential tools in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. chem-station.com In the synthesis of this compound, the target molecule itself contains a tert-butoxycarbonyl (Boc) group, which serves as a carbamate protecting group for the amine. masterorganicchemistry.com

The Boc group is favored due to its stability under a wide range of conditions and its facile removal with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com Besides the final Boc group on the C3-amine, the synthesis of the pyrrolidine precursor might necessitate the protection of the pyrrolidine ring nitrogen. Other carbamate protecting groups, such as the carboxybenzyl (Cbz) group, which can be removed by catalytic hydrogenation, allow for orthogonal deprotection strategies. masterorganicchemistry.com

StrategyAdvantagesDisadvantagesKey Protecting Groups
With Protecting GroupsPrevents unwanted side reactions, allows for complex transformations.Increases step count (protection/deprotection), reduces atom economy.Boc (tert-butoxycarbonyl), Cbz (Carboxybenzyl), Fmoc (Fluorenylmethoxycarbonyl)
Protecting-Group-FreeFewer steps, higher atom economy, reduced waste, "greener" synthesis.Requires highly chemoselective reactions, may have lower yields or more side products.N/A

Catalytic Approaches to Pyrrolidine Derivatization

Modern synthetic chemistry increasingly relies on catalytic methods to construct complex molecular architectures with high efficiency and selectivity. The synthesis of the phenylpyrrolidine core of the target molecule can benefit significantly from such approaches.

Palladium-Catalyzed Reactions for Pyrrolidine Core Construction

Palladium catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds, and it is particularly useful for constructing heterocyclic rings like pyrrolidine. researchgate.netnih.gov A notable example is the palladium-catalyzed hydroarylation of pyrrolines, which provides a direct route to 3-aryl pyrrolidines. researchgate.net This process can deliver drug-like molecules in a single step from readily available precursors. researchgate.net

Another palladium(II)-catalyzed approach describes an enantio- and diastereoselective synthesis of pyrrolidine derivatives through an initial intramolecular nucleopalladation. nih.gov Hydrogenation of a pyrroline (B1223166) derivative over a palladium on carbon (Pd/C) catalyst is another method used to obtain the saturated pyrrolidine ring structure. mdpi.com These catalytic methods offer significant advantages in terms of scope and efficiency for constructing the specific 4-phenylpyrrolidine scaffold required for the target molecule.

Reaction TypeDescriptionKey FeaturesReference
Pyrroline HydroarylationPalladium-catalyzed reaction between N-alkyl pyrrolines and aryl halides to form 3-aryl pyrrolidines.Broad substrate scope, direct formation of the 3-aryl pyrrolidine core. researchgate.net
Enantioselective CyclizationA Pd(II)-catalyzed process involving intramolecular nucleopalladation to form the pyrrolidine moiety.High enantio- and diastereoselectivity. nih.gov
Pyrroline HydrogenationReduction of the double bond in a pyrroline ring using H₂ gas and a Pd/C catalyst.Standard method for obtaining saturated pyrrolidines from unsaturated precursors. mdpi.com

Organocatalytic Methods for Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolidines, offering a metal-free and environmentally benign alternative to traditional methods. acs.org Proline and its derivatives are prominent organocatalysts in these transformations. nih.gov For instance, bifunctional organocatalysts that combine a pyrrolidine moiety with a hydrogen-bond donor, such as a camphor (B46023) group, can synergistically activate both the nucleophile and electrophile, facilitating enantioselective reactions. nih.gov

One common approach involves the asymmetric Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral pyrrolidine-based organocatalysts. unibo.it The resulting γ-nitro carbonyl compounds can then be cyclized to form highly functionalized pyrrolidines. The stereochemistry of the final product is controlled by the chiral catalyst, which directs the approach of the reactants to form one enantiomer preferentially. For example, novel tripeptides based on Pro-Phe have been employed as organocatalysts for the asymmetric aldol (B89426) reaction, a key step in some synthetic routes to substituted pyrrolidines. unibo.it

The development of novel organocatalysts is crucial for expanding the scope and efficiency of these reactions. For instance, pyrrolidinyl-camphor-containing bifunctional organocatalysts have been designed to synergistically activate both nucleophilic and electrophilic partners through enamine and hydrogen bonding, respectively. nih.gov This strategy allows for the construction of complex pyrrolidine structures with high stereocontrol.

Table 1: Examples of Organocatalytic Methods in Pyrrolidine Synthesis
Catalyst TypeReactionKey FeaturesReference
Proline and derivativesAsymmetric Michael additionMetal-free, environmentally benign nih.gov
Bifunctional prolinamidesEnantioselective cross-aldol reactionSynergistic activation of reactants nih.gov
Pro-Phe based tripeptidesAsymmetric aldol reactionHigh enantioselectivity unibo.it

Metal-Free and Alternative Catalysis Systems

Beyond traditional metal catalysis, metal-free approaches for the synthesis of carbamates and pyrrolidine rings are gaining traction. A notable metal-free method for N-aryl carbamate formation involves the reaction of amines with phenyl isocyanate, which serves as a carbonyl source for N-H and C-H carbonylation. organic-chemistry.org This strategy allows for the divergent synthesis of various N-heterocycles under mild conditions. organic-chemistry.org

Another green approach is the synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate (DMC) using various catalysts, including lead compounds and supported zirconia catalysts. bohrium.comresearchgate.net While some of these methods still employ metals, the drive is towards more environmentally friendly and phosgene-free processes. For instance, the reaction of phenylurea with methanol (B129727) has been studied as a non-phosgene route to methyl N-phenyl carbamate, with basic catalysts significantly enhancing the yield.

The direct synthesis of carbamates from amines and CO2 is a highly attractive, atom-economical approach. While often metal-mediated, research into metal-free conditions is ongoing. nih.gov The generation of carbamoyl (B1232498) radicals from oxamic acids under metal-free conditions, followed by cascade radical annulation, represents an innovative strategy for synthesizing carbamoylated heterocycles. mdpi.com

Multicomponent Reaction (MCR) Strategies for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex pyrrolidine derivatives by combining three or more reactants in a single synthetic operation. researchgate.net These reactions are characterized by high atom economy and procedural simplicity. Asymmetric MCRs, in particular, allow for the diastereoselective synthesis of highly substituted pyrrolidines with multiple stereogenic centers. nih.gov

One such strategy involves the TiCl4-catalyzed multicomponent coupling of optically active phenyldihydrofuran, N-tosyl imino esters, and silane (B1218182) reagents. nih.gov This approach can construct up to three contiguous asymmetric centers in one step. nih.gov Another example is the organocatalytic [C+NC+CC] coupling process between aldehydes, dialkyl 2-aminomalonates, and α,β-unsaturated aldehydes, which provides access to highly functionalized pyrrolidine derivatives with excellent diastereoselectivity and enantioselectivity. researchgate.net

The versatility of MCRs allows for the synthesis of a wide range of pyrrolidine-based scaffolds, which are valuable in drug discovery and materials science. researchgate.net Recent advances in MCRs for pyrrolidine synthesis include the use of azomethine ylides, ultrasound, and microwave irradiation to promote the reactions. researchgate.net

Table 2: Multicomponent Reaction Strategies for Pyrrolidine Synthesis
Reaction TypeReactantsKey OutcomeReference
TiCl4-catalyzed couplingPhenyldihydrofuran, N-tosyl imino ester, silaneDiastereoselective synthesis of polysubstituted pyrrolidines nih.gov
Organocatalytic [C+NC+CC] couplingAldehydes, dialkyl 2-aminomalonates, α,β-unsaturated aldehydesHighly functionalized pyrrolidines with high dr and ee researchgate.net

Stereoselective Synthesis of Chiral Pyrrolidine Carbamates

The biological activity of pyrrolidine-containing compounds is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

A variety of asymmetric synthetic routes have been developed to access enantioenriched pyrrolidine scaffolds. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. As previously discussed, organocatalysis plays a significant role in this area. nih.govunibo.it For example, the synthesis of NHTf-substituted pyrrolidines can be achieved in four high-yielding steps from the corresponding aldehydes, followed by coupling with N-Boc-D-proline to furnish chiral catalysts for asymmetric reactions. unibo.it

The stereoselective synthesis of pyrrolidine-containing drugs and their precursors often starts from chiral pool materials like proline and hydroxyproline. mdpi.com These naturally occurring chiral building blocks can be elaborated into more complex structures while retaining their stereochemical integrity. For instance, various precursors for antiviral drugs are synthesized from N-protected proline derivatives through a series of stereocontrolled transformations. mdpi.com

Achieving both diastereoselective and enantioselective control in a single reaction is a significant challenge in organic synthesis. Multicomponent reactions have proven to be particularly effective in this regard. nih.gov For instance, the asymmetric multicomponent reaction of optically active phenyldihydrofuran with N-tosyl imino esters and silane reagents affords highly substituted pyrrolidines as single diastereomers. nih.gov The stereochemical outcome is dictated by the chiral starting material and the reaction conditions.

The development of bifunctional organocatalysts has also been instrumental in achieving high levels of stereocontrol. nih.gov These catalysts can create a well-organized chiral environment in the transition state, leading to the preferential formation of one stereoisomer. For example, pyrrolidinyl-camphor-containing catalysts have been shown to effectively control the stereochemistry in reactions leading to chiral pyrrolidines. nih.gov

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. rsc.org In this process, one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. This method is widely used in the asymmetric synthesis of substituted pyrrolidines. rsc.org

Both enzymatic and non-enzymatic methods are employed for the kinetic resolution of pyrrolidine derivatives. rsc.org For example, lipases are commonly used for the resolution of racemic pyrrolidines bearing alcohol or ester functionalities. rsc.org Dynamic kinetic resolution (DKR) is an even more efficient variation where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. acs.orgacs.org An example of DKR is the lipase-catalyzed acetylation of 3-hydroxypyrrolidine in the presence of a ruthenium catalyst that facilitates the racemization of the starting material. rsc.org Chiral oxazaborolidine catalysts have also been successfully used for the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones. nih.gov

Table 3: Kinetic Resolution Techniques in Pyrrolidine Synthesis
TechniqueCatalyst/ReagentSubstrateKey AdvantageReference
Kinetic ResolutionLipaseRacemic pyrrolidines with hydroxyl/ester groupsSeparation of enantiomers rsc.org
Dynamic Kinetic ResolutionLipase and Ru catalystRacemic 3-hydroxypyrrolidineTheoretical 100% yield of one enantiomer rsc.org
Kinetic ResolutionChiral oxazaborolidineRacemic pyrrolidine-2,5-dionesAccess to enantiopure succinimide (B58015) derivatives nih.gov

Synthesis of N-Substituted Pyrrolidine Analogs

The synthesis of N-substituted analogs of this compound involves the modification of the secondary amine within the pyrrolidine ring. This nitrogen atom serves as a key handle for introducing a variety of substituents, thereby enabling the exploration of structure-activity relationships. Standard organic transformations, including N-alkylation, reductive amination, and N-acylation, are commonly employed to achieve these modifications. These methodologies allow for the systematic introduction of diverse alkyl, aryl, and acyl groups onto the pyrrolidine nitrogen.

The primary strategies for synthesizing these analogs typically begin with a precursor molecule, this compound, which contains an unprotected secondary amine on the pyrrolidine ring. This amine is then subjected to various reactions to append the desired N-substituent.

N-Alkylation via Nucleophilic Substitution

A direct approach to N-alkylation involves the reaction of the parent pyrrolidine with an appropriate alkyl halide, such as benzyl (B1604629) bromide or methyl iodide, in the presence of a non-nucleophilic base. The base, commonly potassium carbonate or triethylamine, deprotonates the secondary amine, increasing its nucleophilicity and facilitating the subsequent displacement of the halide to form the N-substituted product. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

N-Alkylation via Reductive Amination

Reductive amination provides an alternative and often milder pathway for N-alkylation. This two-step, one-pot process involves the initial reaction of the pyrrolidine's secondary amine with an aldehyde or a ketone to form an intermediate iminium ion. This ion is then reduced in situ by a hydride-based reducing agent to yield the N-alkylated pyrrolidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion in the presence of the carbonyl reactant. This method is particularly useful for introducing a wide array of substituted benzyl groups and other alkyl chains. For example, reacting the parent carbamate with benzaldehyde (B42025) in the presence of STAB yields the N-benzyl analog.

N-Acylation

The introduction of an acyl group onto the pyrrolidine nitrogen is readily achieved through N-acylation. This reaction typically involves treating the starting secondary amine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base like triethylamine or pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This method allows for the synthesis of a wide range of N-acyl analogs, including N-acetyl and N-benzoyl derivatives, which can significantly alter the electronic and steric properties of the molecule. The synthesis of N-acylated piperidines has been reported using similar amide construction sequences. nih.gov

The following table summarizes the synthetic routes for preparing various N-substituted analogs of this compound.

N-Substituent Group Synthetic Method Key Reagents Product Name
BenzylN-AlkylationBenzyl bromide, K₂CO₃tert-butyl (1-benzyl-4-phenylpyrrolidin-3-yl)carbamate
MethylN-AlkylationMethyl iodide, K₂CO₃tert-butyl (1-methyl-4-phenylpyrrolidin-3-yl)carbamate
BenzylReductive AminationBenzaldehyde, NaBH(OAc)₃tert-butyl (1-benzyl-4-phenylpyrrolidin-3-yl)carbamate
AcetylN-AcylationAcetic anhydride, Et₃Ntert-butyl (1-acetyl-4-phenylpyrrolidin-3-yl)carbamate
BenzoylN-AcylationBenzoyl chloride, Et₃Ntert-butyl (1-benzoyl-4-phenylpyrrolidin-3-yl)carbamate

Chemical Reactivity and Transformations of Tert Butyl 4 Phenylpyrrolidin 3 Ylcarbamate Analogues

Reactivity of the Carbamate (B1207046) Functional Group

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the carbamate is a key feature influencing the reactivity of these molecules. Its stability and the conditions required for its cleavage are central to many synthetic strategies.

Mechanisms of Carbamate Hydrolysis

The hydrolysis of carbamates, particularly tert-butyl carbamates, is a fundamental transformation often employed for deprotection. This process is typically acid-catalyzed and proceeds through the formation of a tert-butyl cation. acsgcipr.org The mechanism involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.

The stability of the tert-butyl cation makes the Boc group particularly susceptible to acidic conditions. acsgcipr.org The rate of hydrolysis can be influenced by the strength of the acid and the solvent polarity. libretexts.org While direct hydrolysis of the amide bond within the carbamate is possible, it generally requires more forcing conditions. In some cases, metal ions can coordinate to the carbamate and promote hydrolysis. researchgate.net The general mechanism for acid-catalyzed hydrolysis is depicted below:

General Mechanism of Acid-Catalyzed Carbamate Hydrolysis

Protonation: The carbonyl oxygen of the carbamate is protonated by an acid.

Cleavage of the tert-butyl group: The C-O bond cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the corresponding amine and carbon dioxide.

It is important to note that microbial degradation can also be a pathway for the breakdown of carbamate-containing compounds in the environment. researchgate.net

Nucleophilic Substitutions and N-Alkylation Reactions

The nitrogen atom of the carbamate in tert-butyl 4-phenylpyrrolidin-3-ylcarbamate analogues is generally not nucleophilic due to the delocalization of the lone pair of electrons into the adjacent carbonyl group. However, the pyrrolidine (B122466) nitrogen is a site for nucleophilic attack. nih.gov

N-alkylation of the carbamate nitrogen itself is not a common reaction. Instead, reactions involving nucleophiles typically target the carbonyl carbon, leading to cleavage of the carbamate, or occur at other positions in the molecule after deprotection of the carbamate. For instance, after removal of the Boc group, the resulting secondary amine on the pyrrolidine ring can readily undergo N-alkylation reactions.

While direct nucleophilic substitution on the carbamate nitrogen is rare, the carbamate group can influence the reactivity of other parts of the molecule towards nucleophiles. For example, the electronic properties of the carbamate can affect the reactivity of the adjacent pyrrolidine ring.

Reductive Transformations and Functional Group Manipulations

The carbamate group can undergo reductive transformations. A common reaction is the reduction of the carbamate to the corresponding N-methyl amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a useful method for converting a protected amine into a more functionalized derivative.

Furthermore, the tert-butyl carbamate group can be converted into other functional groups. For instance, a one-pot method exists for the conversion of t-butyl carbamates into amides using acyl halide-methanol mixtures. organic-chemistry.org This transformation proceeds without the need to isolate the intermediate amine, which can be advantageous when dealing with unstable compounds. organic-chemistry.org Another example is the conversion of fluorenylmethyl carbamates into tert-butyl carbamates in a one-pot reaction. ncu.edu.tw

These functional group manipulations provide versatile synthetic routes to a variety of derivatives.

Transformation Reagents Product Reference
Reduction of CarbamateLithium aluminum hydride (LiAlH₄)N-methyl amine
Conversion to AmideAcyl halide-methanol mixturesAmide organic-chemistry.org
Conversion of Fmoc to BocPotassium fluoride/Et₃N in the presence of Boc₂Otert-butyl carbamate ncu.edu.tw

Cyclative Cleavage Mechanisms of Pyrrolidine-Carbamate Systems

In specific molecular architectures, the pyrrolidine-carbamate system can undergo cyclative cleavage. This type of reaction is particularly relevant in the design of self-immolative spacers for drug delivery systems. nih.gov The mechanism involves an intramolecular nucleophilic attack of the pyrrolidine nitrogen onto the carbamate carbonyl carbon, leading to the formation of a cyclic urea (B33335) and the release of a cargo molecule. unimi.it

The rate of this cyclization is highly dependent on the proximity of the nucleophilic amine to the electrophilic carbamate. unimi.it The introduction of a tertiary amine handle on the pyrrolidine ring has been shown to significantly accelerate this cyclative cleavage. nih.gov This acceleration is attributed to the tertiary amine promoting a conformation that favors the intramolecular reaction. unimi.it

This intramolecular cyclization represents a sophisticated mechanism for controlled release and highlights the dynamic interplay between the pyrrolidine ring and the carbamate group.

Transformations Involving the Pyrrolidine Ring System

The pyrrolidine ring in this compound analogues is another key site for chemical transformations.

Modifications at the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a secondary amine and therefore possesses significant nucleophilicity. nih.gov This makes it a prime target for a variety of chemical modifications, including alkylation, acylation, and sulfonylation. nih.gov Such modifications can be used to introduce a wide range of functional groups and to modulate the biological activity of the molecule.

The basicity and nucleophilicity of the pyrrolidine nitrogen can be influenced by substituents on the ring. nih.gov Alkylation or acylation of the pyrrolidine nitrogen can also have a significant impact on the conformation of the pyrrolidine ring itself. beilstein-journals.org

A skeletal editing method has been developed to directly insert a nitrogen atom into pyrrolidine rings, converting them into tetrahydropyridazine scaffolds. nih.gov This transformation highlights the potential for more profound modifications of the pyrrolidine core.

Modification Reagents Product Reference
N-AlkylationAlkyl halidesN-Alkyl pyrrolidine nih.gov
N-AcylationAcyl chlorides, AnhydridesN-Acyl pyrrolidine nih.gov
N-SulfonylationSulfonyl chloridesN-Sulfonyl pyrrolidine nih.gov
Nitrogen Atom InsertionO-diphenylphosphinyl hydroxylamineTetrahydropyridazine nih.gov

Functionalization at Various Positions of the Pyrrolidine Ring (e.g., C2, C3, C4)

The saturated pyrrolidine ring, while generally stable, possesses reactive C-H bonds that can be targeted for functionalization, particularly at positions alpha to the nitrogen atom (C2 and C5). The presence of the Boc group on the ring nitrogen and the substituents at the C3 and C4 positions significantly influences the regioselectivity and stereoselectivity of these reactions.

Functionalization at the C2 Position:

The C2 position, being adjacent to the nitrogen atom, is particularly susceptible to deprotonation and subsequent functionalization. This has been extensively exploited in the synthesis of α-substituted pyrrolidine derivatives. A prominent method involves the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine. This protocol typically proceeds via deprotonation with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand such as (-)-sparteine, followed by transmetalation with a zinc salt (e.g., ZnCl₂) and a subsequent Negishi cross-coupling reaction with an aryl bromide. This method allows for the introduction of a wide range of aryl and heteroaryl groups at the C2 position with high enantioselectivity.

Reactant (N-Boc-pyrrolidine)Aryl HalideCatalyst/LigandProduct (2-Aryl-N-Boc-pyrrolidine)Yield (%)Reference
N-Boc-pyrrolidine3-BromopyridinePd(OAc)₂, t-Bu₃P-HBF₄ / s-BuLi, (-)-sparteine, ZnCl₂tert-butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate60 incb.org
N-Boc-pyrrolidine1-Bromo-4-methoxybenzenePd(OAc)₂, t-Bu₃P-HBF₄ / s-BuLi, (-)-sparteine, ZnCl₂tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate85 incb.org

Functionalization at the C3 Position:

The C3 position in the target molecule is substituted with a tert-butylcarbamate (B1260302) group. The reactivity at this position primarily involves transformations of the carbamate functionality itself. While the Boc group is generally stable to many reagents, the N-H proton can be deprotonated under strongly basic conditions, allowing for further reactions. For instance, N-acylation can be achieved by treating the deprotected amine with an acylating agent.

Furthermore, upon removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid, TFA), the resulting free amine at the C3 position becomes a nucleophilic handle for a wide array of functionalizations. This can include acylation to form amides, alkylation, or participation in cyclization reactions.

Functionalization at the C4 Position:

The C4 position is adjacent to the phenyl-bearing carbon and presents a greater challenge for direct functionalization due to the presence of less acidic C-H bonds compared to the C2 position. However, recent advances in C-H activation chemistry have provided pathways for such transformations. Palladium-catalyzed meta-selective C-H activation has been demonstrated on 2-phenylpyrrolidine (B85683) derivatives, which are structurally analogous to the C4-phenyl substituted core of the target molecule. This approach utilizes a directing group attached to the pyrrolidine nitrogen to guide the catalyst to a specific C-H bond on the phenyl ring or potentially on the pyrrolidine ring itself. For instance, meta-selective acetoxylation of N-acyl-2-phenylpyrrolidines has been achieved using a palladium catalyst. organic-chemistry.org

SubstrateReagentCatalystProductSelectivity (meta:other)Reference
N-Acyl-2-phenylpyrrolidinePhI(OAc)₂Pd(OAc)₂meta-acetoxy-N-acyl-2-phenylpyrrolidineHigh organic-chemistry.org

Reactivity of the Phenyl Substituent and Aromatic Modifications

The phenyl group at the C4 position of the pyrrolidine ring behaves as a typical aromatic system and is amenable to electrophilic aromatic substitution (SEAr) reactions. The pyrrolidine ring, being an alkyl substituent, is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. The steric bulk of the pyrrolidine scaffold may influence the ortho:para ratio of the products.

Nitration:

Nitration of the phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Due to the activating nature of the pyrrolidine substituent, the reaction is expected to proceed under relatively mild conditions to yield a mixture of ortho- and para-nitro derivatives. For analogous Boc-protected anilines, nitration with acetyl nitrate (B79036) has been shown to be an effective method. researchgate.net

Halogenation:

Halogenation, particularly bromination, can be readily accomplished using reagents like N-bromosuccinimide (NBS), which is a convenient source of electrophilic bromine. organic-chemistry.org The reaction is typically carried out in a suitable solvent and may be catalyzed by a Lewis acid or proceed under free-radical conditions, depending on the desired outcome (aromatic vs. benzylic bromination). For aromatic bromination of activated rings, NBS in solvents like DMF or acetonitrile (B52724) is often effective. researchgate.net

Substrate AnalogueReagentConditionsMajor Product(s)Reference
Anisole (activated ring)NBSTetrabutylammonium bromidep-BromoanisoleGeneral procedure for activated aromatics
Toluene (activated ring)NBS / AIBNCCl₄, refluxBenzyl (B1604629) bromide (radical reaction) masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation:

The electron-rich nature of the phenyl ring allows for Friedel-Crafts acylation and alkylation reactions. wikipedia.org Acylation, typically performed with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), would introduce an acyl group at the ortho and para positions. khanacademy.orgyoutube.comyoutube.com Alkylation can be achieved with an alkyl halide and a Lewis acid catalyst. These reactions provide a powerful means to introduce new carbon-carbon bonds on the aromatic ring, further diversifying the molecular scaffold.

Aromatic SubstrateAcylating AgentLewis AcidProductReference
BenzeneAcetyl chlorideAlCl₃AcetophenoneGeneral Friedel-Crafts reaction
ToluenePhthalic anhydrideAlCl₃2-(4-Methylbenzoyl)benzoic acid youtube.com

Computational and Theoretical Investigations of Pyrrolidine Carbamate Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an essential tool for elucidating the complex reaction mechanisms involved in the synthesis and modification of pyrrolidine (B122466) carbamate (B1207046) systems, including tert-butyl 4-phenylpyrrolidin-3-ylcarbamate. DFT calculations allow for the detailed exploration of potential energy surfaces, enabling the identification of transition states, intermediates, and the determination of activation energies. acs.orgresearchgate.net These computational studies provide profound insights into reaction pathways that are often difficult to probe experimentally.

For instance, in reactions involving the formation of heterocyclic rings like pyrrolidines, DFT can model the intramolecular cyclization steps. researchgate.net By calculating the free energy profile, researchers can determine the rate-determining step of a transformation. acs.org Such studies have been applied to understand stereoselective syntheses, where DFT helps rationalize why one stereoisomer is formed preferentially over another by comparing the energies of the respective transition states. acs.orgmdpi.com In the context of pyrrolidine contraction to form cyclobutanes, DFT calculations have shown that the rate-determining step is the simultaneous cleavage of two C–N bonds, leading to the release of N₂ and the formation of a 1,4-biradical intermediate. acs.org Similarly, DFT has been used to investigate mechanisms for carbamate formation from amino alcohols and CO₂, revealing pathways involving intramolecular substitution. rsc.org

Analysis of Kinetic versus Thermodynamic Control in Reactions

The outcome of chemical reactions that can yield multiple products is often dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.org DFT calculations are particularly powerful in distinguishing between these two regimes by mapping the reaction energy profile. nih.gov

Kinetic Control occurs at lower temperatures or shorter reaction times, where the major product is the one that is formed the fastest. libretexts.orgmasterorganicchemistry.com This corresponds to the pathway with the lowest activation energy (ΔG‡). openstax.org

Thermodynamic Control is favored at higher temperatures or longer reaction times, allowing the system to reach equilibrium. openstax.org Under these conditions, the most stable product, the one with the lowest Gibbs free energy (ΔG), will predominate, regardless of the activation barrier height. libretexts.org

In the synthesis of substituted pyrrolidine systems, DFT studies have shown that kinetic selectivity can be more significant than thermodynamic selectivity in forming the main products. nih.gov By calculating the activation barriers and the relative stabilities of all possible products and intermediates, a reaction energy diagram can be constructed. openstax.org This diagram provides a clear rationale for how reaction conditions, such as temperature, can be manipulated to favor the formation of a desired isomer of a substituted pyrrolidine carbamate. libretexts.orgopenstax.org For example, if a specific stereoisomer of this compound is desired, DFT could predict the temperature conditions that would favor the kinetic product over a more stable, but undesired, thermodynamic product.

Computational Modeling of Solvent Effects on Reaction Pathways

Solvents can dramatically influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states to different extents. Computational modeling, particularly using implicit or explicit solvent models within a DFT framework, is crucial for understanding these effects. researchgate.netresearchgate.net

The Conductor-like Screening Model (COSMO) and the Solvation Model based on Density (SMD) are common implicit solvent models that represent the solvent as a continuous dielectric medium. acs.orgresearchgate.net These models have been used to study carbamate formation, revealing the critical role of the solvent in enabling the reaction to proceed. researchgate.net For example, DFT calculations on the reaction between 2-amino-2-methyl-1-propanol (B13486) and CO₂ showed that the reaction readily proceeds in a solvation environment, whereas it is unfavorable in the gas phase. researchgate.net

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide even deeper insight, especially when the solvent actively participates in the reaction mechanism, such as through hydrogen bonding or acting as a proton shuttle. researchgate.net In studies of pKa values for substituted pyridines, including an explicit water molecule in the calculations was found to significantly improve the accuracy of the prediction by better representing solute-solvent interactions. researchgate.netresearchgate.net For reactions involving this compound, modeling solvent effects would be critical for accurately predicting activation energies and understanding how the choice of solvent could alter the reaction pathway or the kinetic-thermodynamic product distribution. acs.orgresearchgate.net

Conformational Analysis via Computational Methods

The biological activity and chemical reactivity of a molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis using computational methods is employed to identify the stable, low-energy conformations of the molecule. nih.govnih.gov Methods such as Monte Carlo/Energy Minimization (MC/EM) searches at the molecular mechanics level, followed by optimization using DFT (e.g., at the B3LYP/6-31G* level), are standard approaches. unimi.itd-nb.info

For pyrrolidine-carbamate systems, conformational analysis reveals how the molecule folds in space, which is heavily influenced by non-covalent interactions like intramolecular hydrogen bonds. unimi.itd-nb.info In a study of a pyrrolidine-carbamate self-immolative spacer connected to a tert-butanol (B103910) group (a close analog to the tert-butyl carbamate moiety), calculations showed two primary conformations, "syn" and "anti". unimi.it The "anti" conformation, where the pyrrolidinium (B1226570) ion forms a hydrogen bond with the carbonyl oxygen in a seven-membered ring, was found to be significantly more stable (by 2.74 kcal/mol) than the "syn" counterpart. unimi.it This stability difference highlights how intramolecular forces dictate conformational preference, which in turn affects the molecule's reactivity.

Calculated Relative Energies of Pyrrolidine-Carbamate Conformers.
ConformerKey Intramolecular InteractionRelative Energy (kcal/mol)Reference
Sp2-tBu antiPyrrolidinium H-bonds to C=O oxygen0.00 unimi.it
Sp2-tBu synPyrrolidinium H-bonds to sp3 O-atom+2.74 unimi.it

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com

Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. youtube.com Blue indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. youtube.com Green and yellow represent regions with intermediate or near-zero potential. wolfram.com

For this compound, an MEP map would reveal specific reactive sites. The oxygen atom of the carbamate carbonyl group would be expected to be a region of high negative potential (red), making it a primary site for hydrogen bond donation and electrophilic interaction. researchgate.net Conversely, the hydrogen atom attached to the carbamate nitrogen (N-H) would appear as a region of positive potential (blue), highlighting its character as a hydrogen bond donor. researchgate.net The phenyl ring would show a complex potential distribution, while the pyrrolidine nitrogen would also be a site of negative potential, reflecting its basic and nucleophilic character. Such maps are invaluable for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents. researchgate.net

Theoretical Studies of Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds (IMHBs) play a defining role in the structure, conformation, and reactivity of molecules like this compound. h1.corsc.org Theoretical studies, primarily using DFT, can identify and quantify these interactions. unimi.itd-nb.info IMHBs can significantly stabilize certain conformations, effectively "locking" the molecule into a preferred shape, which can enhance properties like membrane permeability by shielding polar groups. h1.conih.gov

In pyrrolidine carbamate systems, computational studies have demonstrated the critical influence of IMHBs. unimi.it For example, in a model system, a hydrogen bond between the protonated pyrrolidine ring and the carbonyl oxygen of the carbamate was shown to create a stable seven-membered ring structure. unimi.it The stability conferred by this IMHB was calculated to be substantial, influencing the equilibrium between different rotamers. unimi.it The presence and strength of such bonds can be predicted by modeling the molecule's lowest energy conformation in the gas phase, which approximates the low dielectric environment of a lipid membrane. h1.co The formation of IMHBs can have a profound effect on a molecule's properties, effectively reducing its polar surface area and altering its reactivity by positioning functional groups in specific orientations. nih.gov

pKa Calculations and their Correlation with Chemical Reactivity

The acidity or basicity of a functional group, quantified by its pKa value, is a fundamental determinant of chemical reactivity. mdpi.com Computational methods, particularly those combining DFT with continuum solvation models, can predict pKa values with reasonable accuracy. researchgate.netnih.gov These calculations are often performed by evaluating the Gibbs free energy change of the deprotonation reaction within a thermodynamic cycle. researchgate.netresearchgate.net

For pyrrolidine carbamate systems, the pKa of the pyrrolidine nitrogen is of particular interest. d-nb.info Its basicity determines its nucleophilicity, which is crucial for reactions such as intramolecular cyclization. nih.govunimi.it Computational studies on self-immolative spacers have shown that modifying the structure to lower the pKa of the pyrrolidine nitrogen can increase its nucleophilic character and accelerate the rate of cyclative cleavage. d-nb.info For instance, introducing a nearby tertiary amine handle was computationally predicted and experimentally confirmed to enhance reactivity. nih.govunimi.it In one study, DFT calculations predicted the pKa values for different protons in a complex pyrrolidine-carbamate structure, providing a rationale for the observed reaction mechanism, where deprotonation of the pyrrolidine nitrogen initiates the key bond-forming step. d-nb.info These in silico pKa calculations are a powerful tool for rationally designing molecules with tuned reactivity. unimi.itchemrxiv.org

Calculated pKa Values for Protons in a Model Pyrrolidine Carbamate System.
Proton LocationCalculated pKaImplication for ReactivityReference
Pyrrolidinium N-H (Conformer 1)8.9Determines nucleophilicity of pyrrolidine N d-nb.info
Pyrrolidinium N-H (Conformer 2)8.4Influenced by molecular conformation d-nb.info
Trialkyl Ammonium N-H11.0Less acidic than pyrrolidinium protons d-nb.info

Role in Advanced Chemical Synthesis and Molecular Design

Utilization as a Versatile Building Block for Complex Heterocyclic Scaffolds

The substituted chiral pyrrolidine (B122466) framework is a common and critical structural motif found in numerous biologically active natural and synthetic compounds. nih.gov This scaffold is not only a key component of many ligands and organocatalysts but also serves as a fundamental building block in organic synthesis for constructing more elaborate molecular architectures. nih.govmdpi.com The inherent stereochemistry and functional group handles of compounds like tert-butyl 4-phenylpyrrolidin-3-ylcarbamate allow for their elaboration into a variety of complex heterocyclic systems.

The synthesis of complex tetracyclic fused scaffolds, for example, can be achieved through methods like the (3 + 2) cycloaddition of azomethine ylides, which constructs pyrrolidine-fused rings. nih.gov This highlights the utility of the pyrrolidine motif in generating novel molecular scaffolds that could serve as pseudo-natural products in drug discovery programs. nih.gov The strategic placement of the phenyl and carbamate (B1207046) groups on the pyrrolidine ring provides synthetic handles for further functionalization, enabling the construction of diverse and intricate heterocyclic structures.

Design and Mechanistic Studies of Pyrrolidine-Carbamate Self-Immolative (SI) Spacers

Self-immolative (SI) spacers are synthetic constructs designed to undergo spontaneous disassembly and release a cargo molecule in response to a specific stimulus. nih.govnih.gov Pyrrolidine-carbamate-based structures have emerged as highly effective SI spacers, particularly in the context of targeted drug delivery systems like Antibody-Drug Conjugates (ADCs). nih.govunimi.it

The design of pyrrolidine-carbamate SI spacers is guided by the need to control the rate of drug release following a triggering event. nih.govunimi.it Amine-carbamate SI spacers are particularly versatile as they can be used to connect a variety of molecules bearing hydroxyl groups. nih.govresearchgate.net A key design principle involves engineering the spacer to accelerate the cyclization and cleavage process, which is often the rate-limiting step in drug release. acs.org

For instance, research has shown that incorporating a tertiary amine handle into the pyrrolidine-carbamate spacer can dramatically accelerate the cyclative cleavage and subsequent release of a hydroxyl-bearing cargo. nih.govunimi.itnih.gov This modification is based on the principle of intramolecular catalysis, where the strategically positioned tertiary amine facilitates the nucleophilic attack of the secondary amine on the carbamate carbonyl. The goal is to create spacers that degrade rapidly after the initial trigger, minimizing the inactive prodrug's circulation time and potential for off-target activation. nih.gov

The mechanism of drug release from a pyrrolidine-carbamate SI spacer involves a triggered intramolecular cyclization. The process is typically initiated by the removal of a protecting group or "trigger," which unmasks a nucleophilic amine. nih.gov This amine then attacks the carbamate carbonyl group in an intramolecular fashion.

Trigger Activation: An external stimulus (e.g., enzymatic cleavage) removes a protecting group, liberating a reactive functional group on the spacer. nih.gov

Intramolecular Cyclization: The newly freed nucleophile (a secondary amine in the pyrrolidine ring) attacks the electrophilic carbamate carbon. nih.govunimi.it

Cargo Release: This cyclization results in the cleavage of the carbamate bond, releasing the cargo molecule and forming a stable cyclic byproduct (a bicyclic urea). nih.govunimi.it

The kinetics of the cyclative cleavage are highly dependent on the structure of the SI spacer. nih.gov Several structural factors have been systematically investigated to optimize the rate of cargo release.

Ring Size: The five-membered pyrrolidine ring has been shown to undergo cyclative cleavage at a higher rate compared to analogous six-membered piperidine (B6355638) rings. nih.govunimi.it

Nucleophilicity: Enhancing the nucleophilicity of the attacking amine can increase the rate of cyclization. However, factors like the "α-effect" (using an isoxazolidine (B1194047) ring) did not necessarily lead to faster degradation compared to the pyrrolidine system. nih.gov

Intramolecular Catalysis: The most significant rate enhancement has been achieved by incorporating a tertiary amine "handle" into the spacer. The proximity of this handle to the carbamate bond is critical; a shorter distance leads to a more pronounced acceleration of the cleavage. nih.govunimi.it This is attributed to the tertiary amine acting as an intramolecular general base catalyst.

The following table summarizes the comparative performance of different SI spacers, demonstrating the structural influence on their cleavage rates.

Spacer IDCore StructureModifying FeatureHalf-life (t1/2) for Cargo Release (Relative Comparison)
Sp1 Ethylenediamine-carbamateBenchmark StandardSlowest
Sp2 Pyrrolidine-carbamate5-membered ringFaster than Sp1
Sp3 Pyrrolidine-carbamateTertiary amine handle (C-2 alkyl chain)Fastest
Sp4 Piperidine-carbamate6-membered ringSlower than Sp2
Sp7 Pyrrolidine-carbamateTertiary amine handle (C-3 alkyl chain)Slower than Sp3

Data compiled from findings reported in ChemMedChem. nih.govunimi.it

Precursors for Chiral Organocatalysts

The chiral pyrrolidine motif is a privileged structure in the field of asymmetric organocatalysis. beilstein-journals.orgnih.gov Since the pioneering work on proline-catalyzed intermolecular aldol (B89426) reactions, a vast number of pyrrolidine-based organocatalysts have been developed. nih.govunibo.it this compound serves as an excellent precursor for such catalysts due to its pre-installed stereocenters and functional groups that can be readily modified.

The synthesis of novel pyrrolidine-based organocatalysts often involves the modification of the pyrrolidine ring to introduce specific functionalities that can activate substrates and control stereochemistry. nih.govbeilstein-journals.org For example, new catalysts can be synthesized from chiral imines derived from readily available chiral pool materials. beilstein-journals.orgnih.gov The carbamate group in this compound can be deprotected to reveal a primary amine, which can then be functionalized to create bifunctional catalysts containing, for instance, thiourea (B124793) or squaramide moieties for hydrogen bond-donating capabilities alongside the aminocatalytic site. researchgate.netdoi.org These catalysts have proven effective in a variety of asymmetric transformations, including Michael additions and aldol reactions. beilstein-journals.orgdoi.org

Application in Ligand Design for Asymmetric Catalysis

In addition to organocatalysis, the chiral pyrrolidine scaffold is a cornerstone in the design of ligands for transition metal-catalyzed asymmetric reactions. nih.govacs.org The stereodefined structure of this compound makes it an attractive starting material for the synthesis of chiral ligands.

The development of novel ligands often involves incorporating the chiral pyrrolidine unit into a larger framework that can coordinate with a metal center. For instance, pyrrolidine-substituted ferrocene-derived ligands have demonstrated high efficiency in rhodium-catalyzed asymmetric hydrogenation reactions. nih.gov The synthesis of such ligands could start from a precursor like this compound, where the amine functionality (after deprotection) is used to connect to other coordinating groups, such as phosphines. The substituents on the pyrrolidine ring, like the phenyl group, can play a crucial role in creating the optimal chiral environment around the metal center, leading to high levels of enantioselectivity in the catalyzed reaction. nih.gov The modular nature of these precursors allows for the fine-tuning of the ligand's steric and electronic properties to suit a specific catalytic transformation. beilstein-journals.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used for tert-butyl 4-phenylpyrrolidin-3-ylcarbamate?

  • The compound is typically synthesized via multi-step reactions involving carbamate coupling and protection/deprotection strategies. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:

  • Protection of the pyrrolidine nitrogen using Boc anhydride in dichloromethane or THF with a base like triethylamine.
  • Functionalization of the phenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.
  • Purification using column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the structure, with specific attention to the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and carbamate carbonyl (δ ~155 ppm in 13^13C NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., [M+H]+ for C15_{15}H21_{21}N2_2O2_2: calc. 261.1608).
  • Infrared Spectroscopy (IR) : Confirms carbamate C=O stretching (~1680–1720 cm1^{-1}) .

Q. What safety precautions are necessary when handling this compound?

  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • It serves as a key intermediate in synthesizing bioactive molecules, particularly:

  • Kinase inhibitors : The pyrrolidine scaffold modulates selectivity for ATP-binding pockets.
  • GPCR-targeted ligands : The phenyl group enhances hydrophobic interactions with receptor subpockets.
    • Derivatives are explored for neuroprotective and anti-inflammatory activities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.